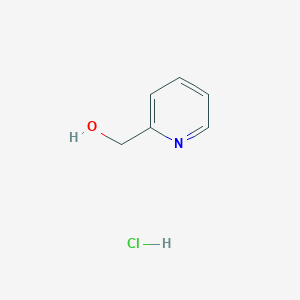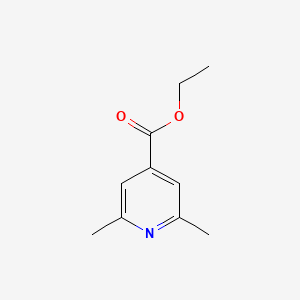
5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid consists of a five-membered aromatic ring containing one nitrogen and one oxygen atom .Chemical Reactions Analysis
5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties .Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.19 g/mol. It is a powder at room temperature and has a melting point of 102-104 degrees Celsius .Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives, including PHOXA, have been found to exhibit significant antimicrobial activity . For instance, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential against various bacterial strains .
Anticancer Activity
Oxazole derivatives have also been reported to possess anticancer properties . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Antitubercular Activity
Oxazole derivatives have shown potential as antitubercular agents . This suggests that PHOXA could also be explored for its antitubercular activity.
Anti-inflammatory Activity
Oxazole derivatives have been found to exhibit anti-inflammatory activity . This indicates that PHOXA could potentially be used in the treatment of inflammatory conditions.
Antidiabetic Activity
Oxazole derivatives have demonstrated antidiabetic properties . This suggests that PHOXA could potentially be used in the management of diabetes.
Antiobesity Activity
Oxazole derivatives have shown potential as antiobesity agents . This indicates that PHOXA could potentially be used in the treatment of obesity.
Antioxidant Activity
Oxazole derivatives have been found to possess antioxidant properties . This suggests that PHOXA could potentially be used as an antioxidant.
Synthesis of Other Heterocyclic Derivatives
PHOXA can be used as an intermediate in the synthesis of other heterocyclic derivatives . For instance, a simple and efficient approach for the synthesis of dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1phenyl-1H-pyrazole) heterocyclic derivatives was developed via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Oxazoles, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets based on their chemical diversity .
Mode of Action
The specific mode of action of this compound is currently unknown due to the lack of detailed studies . Oxazoles, in general, can interact with their targets in a variety of ways, including binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Oxazoles are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRODIKIAQUNGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517597 | |
| Record name | 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
CAS RN |
10313-27-6 | |
| Record name | 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














